molecular formula C25H27NO7 B11395867 methyl {9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

methyl {9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate

Cat. No.: B11395867
M. Wt: 453.5 g/mol
InChI Key: IJAKYHHVHJCQDP-UHFFFAOYSA-N
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Description

METHYL 2-{9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its intricate structure, which includes a chromeno ring fused with an oxazin ring, and a side chain containing a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[8,7-e][1,3]oxazin core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dimethoxyphenyl group is usually accomplished via Friedel-Crafts alkylation or acylation reactions. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and selectivity, as well as the implementation of continuous flow reactors to scale up the production process. The choice of solvents and reaction conditions is critical to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

METHYL 2-{9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

    Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

    Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of METHYL 2-{9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the complex chromeno[8,7-e][1,3]oxazin structure.

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Similar in having the dimethoxyphenyl group and an ester functional group, but with a simpler overall structure.

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains the dimethoxyphenyl group and an amide functional group, differing in its core structure.

Uniqueness

METHYL 2-{9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is unique due to its complex fused ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C25H27NO7/c1-15-17-6-8-20-19(24(17)33-25(28)18(15)12-23(27)31-4)13-26(14-32-20)10-9-16-5-7-21(29-2)22(11-16)30-3/h5-8,11H,9-10,12-14H2,1-4H3

InChI Key

IJAKYHHVHJCQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC(=C(C=C4)OC)OC)CC(=O)OC

Origin of Product

United States

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